N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-27-20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)26-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKQDHZGPYFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction between a halogenated benzoxazole and a phenylboronic acid.
Introduction of the Ethylthio Group: This can be done via a nucleophilic substitution reaction where an ethylthiol group is introduced to a benzamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: The phenyl and benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the Benzo[d]oxazole Series
Cytotoxic Benzo[d]oxazole Derivatives ()
Compounds in the "12 series" (e.g., 12c , 12d , 12e , 12f ) feature a benzo[d]oxazole core with substitutions at the 5-position (methyl, chloro) and variable benzamide substituents (cyclopentyl, tert-butyl, methoxyphenyl). These compounds demonstrated cytotoxicity against HepG2 cells, with IC50 values ranging from 2.5–15 µM. Mechanistically, they upregulated pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 .
Key Differences from Target Compound :
- The target compound lacks substituents on the benzo[d]oxazole ring (e.g., 5-methyl or 5-chloro in 12c and 12e ).
- The 2-(ethylthio) group on the benzamide is unique compared to cyclopentyl or tert-butyl groups in the "12 series."
VEGFR-2 Inhibitors ( and )
Compounds 8e , 8f , and 8h (e.g., 8e : 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide) incorporate electron-withdrawing groups (chloro, nitro) to enhance binding to vascular endothelial growth factor receptor-2 (VEGFR-2). These analogs showed IC50 values of 0.8–3.2 µM in kinase inhibition assays .
Key Differences :
- The absence of a nitro group on the benzamide (as in 8e ) could influence solubility and metabolic stability.
Ethylthio-Containing Analogues ()
Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) shares the ethylthio group but differs in scaffold (oxadiazole vs. benzoxazole). 6a exhibited inhibitory activity against human carbonic anhydrase II (hCA II) with a docking score of −9.2 kcal/mol, driven by hydrophobic interactions with Val121, Phe131, and Leu198 .
Key Differences :
- The target compound’s benzo[d]oxazole core may enable distinct target selectivity compared to 6a ’s oxadiazole-sulfonyl group.
Triazole and Thiazole Derivatives ( and )
Triazole-thiones (e.g., 7–9 ) and thiazole derivatives (e.g., 8j ) highlight the role of heterocyclic cores in modulating bioactivity. For example, 8j (N-Benzyl-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide) demonstrated apoptosis induction via caspase-3 activation, with a 4.7-fold increase in activity over controls .
Key Differences :
- The target compound’s ethylthio group may confer distinct pharmacokinetic properties compared to benzyl or chloro-substituted analogs.
Comparative Data Table
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzoxazole ring, a phenyl group, and an ethylthio-substituted benzamide moiety. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The benzoxazole moiety can interact with specific receptors, potentially altering signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoxazole exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Biological Activity and Therapeutic Potential
Research into the biological activities of compounds related to this compound has indicated several promising therapeutic applications:
Anticancer Activity
Several studies have investigated the anticancer potential of benzoxazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity . The specific IC50 for this compound remains to be established but is expected to be in a similar range based on structural analogs.
Antimicrobial Properties
The antimicrobial efficacy of benzoxazole derivatives has been documented in various studies. For example, compounds structurally similar to this compound showed promising results against bacterial strains, suggesting potential use as antibacterial agents .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | Benzothiazole derivative | Anticancer (MCF7) | 0.096 μM |
| 2 | Benzoxazole derivative | Antibacterial (E. coli) | Not specified |
| 3 | Related quinazoline compound | EGFR Inhibition | 10 nM |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling benzo[d]oxazole derivatives with substituted benzamides. For example, refluxing intermediates with reagents like TBHP (tert-butyl hydroperoxide) under controlled conditions can facilitate oxidative steps, as seen in domino reactions . Yield optimization may include solvent selection (e.g., methanol or ethyl acetate), stoichiometric adjustments of catalysts (e.g., TBHP), and purification via column chromatography with gradient solvent systems (hexane/EtOAc) . Monitoring reaction progress using TLC ensures timely termination to avoid by-products.
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches near 1680–1720 cm⁻¹, S–C bonds at ~650 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and ethylthio groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂). ¹³C NMR confirms carbonyl (δ ~165 ppm) and benzo[d]oxazole carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity (e.g., anti-inflammatory or anticancer potential)?
- Methodological Answer : Common assays include:
- Anti-inflammatory : COX-1/2 inhibition assays or TNF-α/IL-6 suppression in macrophage models .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values, complemented by apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, benzo[d]oxazole protons may show splitting due to hindered rotation. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to assess dynamic effects . DFT calculations can model electronic environments to reconcile observed vs. predicted chemical shifts .
Q. What strategies improve target selectivity in multitarget ligand design involving this compound?
- Methodological Answer : Introduce substituents to modulate steric/electronic effects. For instance:
- Piperazine/morpholine moieties : Enhance binding to specific pockets (e.g., VEGFR-2 or CA IX) .
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability for blood-brain barrier penetration . Molecular docking (Glide XP) and MD simulations (>100 ns) predict binding poses and validate selectivity .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
- Methodological Answer : Systematic modifications (e.g., substituting ethylthio with methylsulfonyl or varying benzoxazole substituents) are synthesized and tested. Key parameters:
- Electron-withdrawing groups (e.g., -Cl, -NO₂): Enhance enzyme inhibition (e.g., hCA II) by polar interactions .
- Bulkier groups (e.g., naphthyl): May reduce solubility but improve receptor occupancy . SAR data is often visualized using heatmaps or 3D-QSAR models .
Q. What computational methods validate the compound’s mechanism in disease models (e.g., cancer or inflammation)?
- Methodological Answer : Combine in silico tools:
- Molecular Docking : Identify binding sites on targets like VEGFR-2 or TLR9 .
- ADMET Prediction : Use SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .
- Network Pharmacology : Map interactions between compound targets and disease pathways (e.g., Hedgehog signaling in cancer) .
Q. How can synthetic by-products or reactive intermediates be characterized and minimized?
- Methodological Answer : By-products (e.g., oxidized ethylthio groups) are identified via LC-MS/MS. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
